REACTION_CXSMILES
|
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>>[C:14]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:1]#[N:2])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:5]=1)(=[O:18])[C:15]([CH3:17])=[CH2:16]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |